Diethyl ethyl(propyl)propanedioate

Pharmaceutical analysis Impurity profiling Regulatory compliance

Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9), also known as diethyl 2-ethyl-2-propylmalonate, is a geminally disubstituted malonate ester (C₁₂H₂₂O₄, MW 230.30). Unlike simpler malonates such as diethyl malonate or diethyl propylmalonate (CAS 2163-48-6), this compound possesses both ethyl and n-propyl substituents at the alpha-carbon.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 6065-62-9
Cat. No. B037005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethyl(propyl)propanedioate
CAS6065-62-9
SynonymsETHYL-N-PROPYLMALONIC ACID DIETHYL ESTER; DIETHYL ETHYL PROPYL MALONATE; DIETHYL ETHYL N-PROPYL MALONATE
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCC(CC)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3
InChIKeyZXENWBHSTGAEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9): A Specialized Disubstituted Malonate Ester for Pharmaceutical Analysis


Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9), also known as diethyl 2-ethyl-2-propylmalonate, is a geminally disubstituted malonate ester (C₁₂H₂₂O₄, MW 230.30) . Unlike simpler malonates such as diethyl malonate or diethyl propylmalonate (CAS 2163-48-6), this compound possesses both ethyl and n-propyl substituents at the alpha-carbon [1]. It is predominantly sourced and utilized as a highly characterized reference standard for the identification and quantification of Valproic Acid Impurity 6 during pharmaceutical development and regulatory submission [2].

Why Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9) Cannot Be Replaced by Simpler Malonates for Analytical Applications


Substituting diethyl ethyl(propyl)propanedioate with a common analog like diethyl malonate or diethyl propylmalonate (CAS 2163-48-6) in an analytical method intended for Valproic Acid Impurity 6 would result in complete analytical failure. The target compound is defined by its specific substitution pattern of one ethyl and one n-propyl group, which imparts a distinct molecular weight (230.30) and chromatographic retention time [1]. Simpler malonates like diethyl propylmalonate (MW 202.25) lack the second alkyl substituent, leading to fundamentally different physicochemical properties and an inability to serve as a valid reference standard for the required impurity . Procurement for a specific pharmacopeial or regulatory function mandates the exact structure.

Comparative Evidence for Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9) vs. Alternative Malonates


Structural Differentiation: Unique Disubstitution Pattern Required for Valproic Acid Impurity Identification

Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9) is defined by its specific molecular formula C₁₂H₂₂O₄, corresponding to the diethyl ester of 2-ethyl-2-propylmalonic acid . In contrast, the closely related analog diethyl propylmalonate (CAS 2163-48-6) possesses the formula C₁₀H₁₈O₄, reflecting the absence of the ethyl substituent at the alpha-carbon . This structural difference is not subtle; it results in a molecular weight difference of 28.05 g/mol (230.30 vs. 202.25) and distinct chemical properties, rendering the analog completely unsuitable as a reference material for the target impurity.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Regulatory Designation: Specific Identification as Valproic Acid Impurity 6

This compound is explicitly identified as 'Valproic Acid Impurity 6' in pharmaceutical reference standard catalogs and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This designation is not shared by any simpler malonate ester such as diethyl malonate or diethyl propylmalonate. The product is intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Valproic Acid or for Abbreviated New Drug Applications (ANDA) [2].

Pharmacopeial standards Reference material Regulatory submission

Synthetic Accessibility: Specific Alkylation Sequence for Disubstituted Malonate Core

The synthesis of the target compound necessitates a specific two-step alkylation sequence of diethyl malonate: first with an ethyl halide, then with a propyl halide (or vice versa) to install the geminal ethyl and n-propyl groups [1]. This contrasts with the synthesis of diethyl propylmalonate, which requires only a single alkylation step with a propyl halide. The more complex synthetic pathway for the target compound is a key factor influencing its cost and justifies its specialized procurement as a pre-made analytical standard rather than in-house synthesis.

Malonic ester synthesis Alkylation Organic synthesis

Analytical Characterization Package: Documentation Support for Regulatory Filings

When procured as Valproic Acid Impurity 6 from specialized suppliers, this compound is provided with a comprehensive analytical data package (Certificate of Analysis including NMR, MS, HPLC purity) that is compliant with regulatory guidelines . Furthermore, suppliers can offer traceability against pharmacopeial standards such as USP or EP [1]. This level of documentation is a standard offering for this specific CAS number, whereas procurement of a generic disubstituted malonate from a bulk catalog typically would not include the same regulatory-focused documentation suite.

Analytical chemistry Method validation Quality control

Core Procurement-Driven Applications for Diethyl ethyl(propyl)propanedioate (CAS 6065-62-9)


Use as a Certified Reference Standard for Valproic Acid Impurity Profiling

Procurement is essential for analytical chemists developing or validating HPLC or GC methods for the detection and quantification of Valproic Acid Impurity 6 in drug substance or drug product batches, as required for ANDA submissions and commercial QC [1]. The product's specific identity as a known impurity standard directly supports this application.

Method Development and Validation (AMV) for Pharmaceutical QC Laboratories

Laboratories performing method validation studies for Valproic Acid assays require this specific compound to establish system suitability, determine relative retention times (RRT), and assess method specificity, as it is a defined process-related impurity [1].

In-House Synthesis of 2-Ethyl-2-propylmalonic Acid or Related Barbiturate Derivatives

In academic or industrial research settings, the compound serves as a protected precursor. Following standard malonic ester chemistry, it can be hydrolyzed to yield 2-ethyl-2-propylmalonic acid (CAS 4440-07-7) [1], which is itself a valuable building block. This avoids the need for multi-step alkylation to generate the disubstituted malonate core.

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